N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline
CAS No.:
Cat. No.: VC17811447
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline -](/images/structure/VC17811447.png)
Specification
Molecular Formula | C12H15N3 |
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Molecular Weight | 201.27 g/mol |
IUPAC Name | N-[1-(1-methylpyrazol-4-yl)ethyl]aniline |
Standard InChI | InChI=1S/C12H15N3/c1-10(11-8-13-15(2)9-11)14-12-6-4-3-5-7-12/h3-10,14H,1-2H3 |
Standard InChI Key | YVDAYJQAFFMKAV-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CN(N=C1)C)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline consists of an aniline group (C₆H₅NH₂) substituted at the nitrogen atom with a 1-(1-methyl-1H-pyrazol-4-yl)ethyl chain. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is methylated at the 1-position and linked to the ethylamine side chain at the 4-position. Key structural features include:
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Aniline core: Provides a planar aromatic system capable of π-π interactions and hydrogen bonding via the amine group.
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Pyrazole substituent: Introduces rigidity and additional hydrogen-bonding sites through its nitrogen atoms.
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Ethyl linker: Enhances molecular flexibility, potentially influencing binding kinetics in biological systems.
Spectroscopic Signatures
While experimental spectral data for this exact compound are unavailable, analogous pyrazole-aniline derivatives exhibit characteristic signals:
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¹H NMR: Pyrazole protons resonate at δ 7.5–8.5 ppm as singlets, while the aniline NH appears as a broad singlet near δ 5.0–6.0 ppm .
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IR: Stretching vibrations for NH (3360–3310 cm⁻¹), C=N (1630–1590 cm⁻¹), and aromatic C=C (1520–1480 cm⁻¹) are typical .
Physicochemical Properties
Based on the closely related compound N-ethyl-4-(1-methyl-1H-pyrazol-4-yl)aniline (PubChem CID: 132076474) :
Property | Value |
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Molecular Weight | 201.27 g/mol |
Molecular Formula | C₁₂H₁₅N₃ |
XLogP3 | 2.9 (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bond Count | 3 |
Synthetic Methodologies
The synthesis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]aniline can be extrapolated from established protocols for analogous pyrazole-aniline hybrids . Two plausible routes are discussed:
Vilsmeier-Haack Formylation Followed by Reductive Amination
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Pyrazole Carboxaldehyde Synthesis:
Treatment of 1-methyl-1H-pyrazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates 1-methyl-1H-pyrazole-4-carboxaldehyde via the Vilsmeier-Haack reaction . -
Aldehyde Alkylation:
Reaction with ethyl bromide in the presence of a base (e.g., K₂CO₃) yields 1-(1-methyl-1H-pyrazol-4-yl)ethyl aldehyde. -
Reductive Amination:
Condensation of the alkylated aldehyde with aniline using sodium cyanoborohydride (NaBH₃CN) produces the target compound:
Direct Nucleophilic Substitution
An alternative approach involves reacting 1-(1-methyl-1H-pyrazol-4-yl)ethyl bromide with aniline under basic conditions:
Yield Optimization: The use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) typically improves reaction efficiency .
Applications in Materials Science
Beyond pharmacology, pyrazole-aniline derivatives find utility in:
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Coordination Chemistry: As ligands for transition metal catalysts (e.g., Pd, Cu) in cross-coupling reactions.
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Organic Electronics: Pyrazole’s electron-deficient nature facilitates use in n-type semiconductors.
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Polymer Additives: Antioxidant properties arising from the amine and heterocyclic moieties.
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